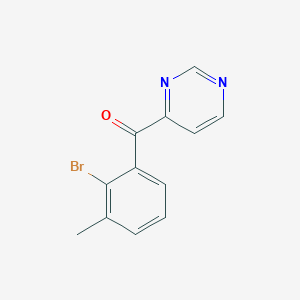
(2-Bromo-3-methylphenyl)(pyrimidin-4-yl)methanone
Cat. No. B8727396
M. Wt: 277.12 g/mol
InChI Key: OJLDANZHANBAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735384B2
Procedure details


To a solution of (2-bromo-3-methylphenyl)(pyrimidin-4-yl)methanol (0.40 g, 1.433 mmol) in DCM (10 mL) were added sodium bicarbonate (0.223 mL, 5.73 mmol) and Dess-Martin periodinane (0.790 g, 1.863 mmol) in one portion. The resulting mixture was stirred at RT for 1 h then quenched with sat NaHCO3 and sodium thio sulfate pentahydrate (1.778 g, 7.17 mmol). The quenched mixture was stirred for 1 h more and extracted with DCM. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford (2-bromo-3-methylphenyl) (pyrimidin-4-yl)methanone which was used without purification.
Quantity
0.4 g
Type
reactant
Reaction Step One





Name
sodium thio sulfate pentahydrate
Quantity
1.778 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)[OH:10].C(=O)(O)[O-].[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O.O.O.O.O.S1(OSO1)(=O)=O.[Na]>C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=[O:10] |f:1.2,4.5.6.7.8.9.10,^1:54|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1C)C(O)C1=NC=NC=C1
|
|
Name
|
|
|
Quantity
|
0.223 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0.79 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
sodium thio sulfate pentahydrate
|
|
Quantity
|
1.778 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.S1(=O)(=O)OSO1.[Na]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The quenched mixture was stirred for 1 h more
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)C1=NC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
